molecular formula C29H32Cl2N6 B010710 Piperaquine CAS No. 4085-31-8

Piperaquine

Numéro de catalogue B010710
Numéro CAS: 4085-31-8
Poids moléculaire: 535.5 g/mol
Clé InChI: UCRHFBCYFMIWHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperaquine is a bisquinoline antimalarial drug initially synthesized in the 1960s and extensively used for malaria prophylaxis and treatment in China and Indochina over the subsequent two decades. Its development and use were motivated by the need for effective and well-tolerated antimalarial agents. Piperaquine's rediscovery and combination with artemisinin derivatives in the 1990s marked a significant advancement in malaria treatment, adhering to the World Health Organization's endorsement of artemisinin combination therapies (ACTs) for their efficacy, tolerability, and role in reducing malaria transmission and resistance development (Davis et al., 2005).

Synthesis Analysis

A green chemical synthesis method has significantly improved piperaquine's production, highlighting the drug's potential in resource-poor settings. This synthesis emphasizes operational simplicity, high yield, and the avoidance of toxic impurities, crucial for expanding access to effective malaria treatments and reducing ACT costs (Fortunak et al., 2013).

Molecular Structure Analysis

Piperaquine's molecular structure contributes to its pharmacokinetic profile, including high lipid solubility, a large volume of distribution, a long elimination half-life, and clearance rates that vary between children and adults. These properties underscore the drug's ability to provide sustained antimalarial efficacy, making it a promising candidate for ACTs (Davis et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of piperaquine are integral to its synthesis and efficacy as an antimalarial drug. Innovations in synthesis methods have focused on improving yield, reducing the presence of toxic impurities, and ensuring the chemical robustness of the piperaquine tetraphosphate salt (Fortunak et al., 2013).

Physical Properties Analysis

Piperaquine's physical properties, such as its solubility and stability, play a critical role in its pharmacokinetic characteristics, including absorption, distribution, metabolism, and excretion. These properties are essential for achieving the desired therapeutic outcomes in malaria treatment (Davis et al., 2005).

Chemical Properties Analysis

The chemical properties of piperaquine, including its interaction with other compounds and its behavior under various conditions, are foundational to its effectiveness and safety as part of ACTs. The development of green chemical synthesis methods has been pivotal in optimizing these properties for better efficacy and lower toxicity (Fortunak et al., 2013).

Applications De Recherche Scientifique

Application in Malaria Treatment

Scientific Field: Pharmacology and Medicine

Methods of Application or Experimental Procedures: The study utilized a population-based pharmacokinetic approach to optimize the antimalarial treatment regimen for piperaquine . Individual plasma piperaquine concentration-time data from 11 clinical studies (8,776 samples from 728 individuals) in adults and children with uncomplicated malaria and healthy volunteers were collated and standardized .

Results or Outcomes: The study found that body weight influenced clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens . The study also identified a mean (95% confidence interval) increase of 23.7% (15.8%–32.5%) in piperaquine bioavailability between each piperaquine dose occasion .

Application in Drug Detection

Scientific Field: Biochemistry and Drug Development

Methods of Application or Experimental Procedures: Highly selective DNA aptamers were identified that bind piperaquine and mefloquine with dissociation constants (Kd’s) measured in the low nanomolar range via two independent methods . The aptamers were isolated from a library of single-stranded DNA molecules using a capture–systematic evolution of ligands by exponential enrichment (SELEX) technique and then adapted into structure-switching aptamer fluorescent sensors .

Results or Outcomes: The sensor performance was optimized for the detection of drug from human serum and crushed tablets, resulting in two sensing platforms . The patient sample platform was validated against an LC-MS standard drug detection method in samples from healthy volunteers and patients with malaria .

Application in Comparative Efficacy Studies

Scientific Field: Pharmacology and Medicine

Summary of the Application

Piperaquine is used in comparative efficacy studies to evaluate its effectiveness against other antimalarial drugs. For instance, a study compared the efficacy of dihydroartemisinin-piperaquine (DHA-PQ) versus artemether-lumefantrine (AL) for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa .

Methods of Application or Experimental Procedures: The study was a systematic review and meta-analysis of randomized control trials comparing the efficacy of DHA-PQ and AL for the treatment of uncomplicated falciparum malaria in African children .

Results or Outcomes

The study found that DHA-PQ reduces new infection and recrudescence on days 28 and 42 more than AL. This may trigger DHA-PQ to become a first-line treatment option .

Application in Toxicity Studies

Scientific Field: Toxicology

Summary of the Application

Piperaquine is used in toxicity studies to evaluate its safety profile. Studies in monkeys and dogs have shown some hepatotoxicity and reversible depression in white blood cells and neutrophils .

Methods of Application or Experimental Procedures: The study involved administering piperaquine to monkeys and dogs and monitoring for any adverse effects .

Results or Outcomes

The study found that piperaquine can cause some hepatotoxicity and reversible depression in white blood cells and neutrophils. Additional observations include infiltration of macrophages with intracytoplasmic basophilic granular material consistent with phospholipidosis and degenerative lesions in numerous organs and tissues .

Application in Population Pharmacokinetic Studies

Scientific Field: Pharmacokinetics

Methods of Application or Experimental Procedures

The study utilized a population-based pharmacokinetic approach. Individual plasma piperaquine concentration-time data from 11 clinical studies (8,776 samples from 728 individuals) in adults and children with uncomplicated malaria and healthy volunteers were collated and standardized .

Results or Outcomes: The study found that body weight influenced clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens . The study also identified a mean (95% confidence interval) increase of 23.7% (15.8%–32.5%) in piperaquine bioavailability between each piperaquine dose occasion .

Application in Anticancer Research

Scientific Field: Oncology

Summary of the Application

Piperaquine is used in anticancer research. Studies have observed the therapeutic potential of piperaquine against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures: The study involved treating cancer cells with piperaquine and monitoring the effects on various signaling pathways essential for the establishment of cancers .

Results or Outcomes: The study found that piperaquine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Orientations Futures

: The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis : Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Frontiers | Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis : Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials

Propriétés

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRHFBCYFMIWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193825
Record name Piperaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608].
Record name Piperaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Piperaquine

CAS RN

4085-31-8
Record name Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4085-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperaquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piperaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piperaquine
Reactant of Route 2
Reactant of Route 2
Piperaquine
Reactant of Route 3
Reactant of Route 3
Piperaquine
Reactant of Route 4
Piperaquine
Reactant of Route 5
Piperaquine
Reactant of Route 6
Reactant of Route 6
Piperaquine

Citations

For This Compound
13,500
Citations
TME Davis, TY Hung, IK Sim, HA Karunajeewa, KF Ilett - Drugs, 2005 - Springer
… Piperaquine is a bisquinoline antimalarial drug that was first … With the development of piperaquine-resistant strains of … However, during the next decade, piperaquine was rediscovered …
Number of citations: 359 link.springer.com
HY Myint, EA Ashley, NPJ Day… - Transactions of the …, 2007 - academic.oup.com
Dihydroartemisinin-piperaquine, a fixed-dose combination antimalarial, is an inexpensive, safe and highly effective treatment for uncomplicated falciparum or vivax malaria. Efficacy …
Number of citations: 131 academic.oup.com
GM Keating - Drugs, 2012 - Springer
… Eurartesim® is the only dihydroartemisinin/piperaquine formulation that meets international … piperaquine, and the therapeutic efficacy and tolerability of dihydroartemisinin/piperaquine …
Number of citations: 119 link.springer.com
L Chen, F Qu, Y Zhou - Chinese medical journal, 1982 - mednexus.org
Piperaquine, 1,3-bis [1-(7-chloro-4'quinolyl)-4'-piperazinyl]-propane, belonging to the 4-aminoquinolines, is a synthesized drug with a chemical structure identical with 13228 RP. In …
Number of citations: 88 mednexus.org
LK Basco, P Ringwald - Antimicrobial agents and chemotherapy, 2003 - Am Soc Microbiol
… In the latter study, the slightly higher level of in vitro activity of piperaquine (compared to our results) might have been due to the use of dimethyl sulfoxide to dissolve piperaquine. In our …
Number of citations: 128 journals.asm.org
A Kakuru, P Jagannathan, MK Muhindo… - … England Journal of …, 2016 - Mass Medical Soc
… preventive treatment with dihydroartemisinin–piperaquine than among those who received … –piperaquine was superior to three-dose dihydroartemisinin–piperaquine with regard to …
Number of citations: 228 www.nejm.org
SK Dhingra, JL Small-Saunders, D Ménard… - The Lancet Infectious …, 2019 - thelancet.com
… various concentrations of piperaquine (0–6 h rings, treated for 48 h). The 10% cutoff represents a standard working threshold for piperaquine resistance at 200 nM piperaquine. Data …
Number of citations: 53 www.thelancet.com
C Amaratunga, P Lim, S Suon, S Sreng… - The Lancet infectious …, 2016 - thelancet.com
… to piperaquine in this study, the piperaquine IC 50 values for recrudescent parasites were not higher than those for non-recrudescent parasites. Given this result, piperaquine resistance …
Number of citations: 472 www.thelancet.com
J Tarning, EA Ashley, N Lindegardh… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… piperaquine increased by twofold when piperaquine was administered with a high-fat meal compared to that for the fasting state (24). The oral bioavailability of piperaquine … piperaquine …
Number of citations: 146 journals.asm.org
B Zani, M Gathu, S Donegan, PL Olliaro… - Cochrane Database …, 1996 - cochranelibrary.com
… This review summarises trials evaluating the effects of dihydroartemisinin‐piperaquine (DHA‐P) compared to other artemisinin‐based combination therapies recommended by the …
Number of citations: 137 www.cochranelibrary.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.